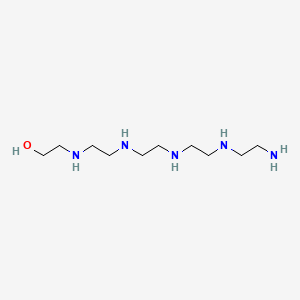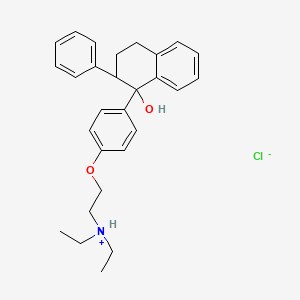
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and diverse reactivity, making it a valuable subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of naphthalene to produce tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes further reactions to introduce the diethylaminoethoxy and phenyl groups, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and oxidation processes, utilizing catalysts such as palladium or rhodium to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The diethylaminoethoxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: A simpler analog with a hydroxyl group on the naphthalene ring, known for its use in dye production and as a precursor for other chemicals.
2-Naphthol: An isomer of 1-naphthol with the hydroxyl group at a different position, also used in dye production and chemical synthesis.
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and in the production of other chemicals.
Uniqueness
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
1820-38-8 |
|---|---|
Formule moléculaire |
C28H34ClNO2 |
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
diethyl-[2-[4-(1-hydroxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-3-29(4-2)20-21-31-25-17-15-24(16-18-25)28(30)26-13-9-8-12-23(26)14-19-27(28)22-10-6-5-7-11-22;/h5-13,15-18,27,30H,3-4,14,19-21H2,1-2H3;1H |
Clé InChI |
YVIIPDICXGNPKN-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC1=CC=C(C=C1)C2(C(CCC3=CC=CC=C32)C4=CC=CC=C4)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


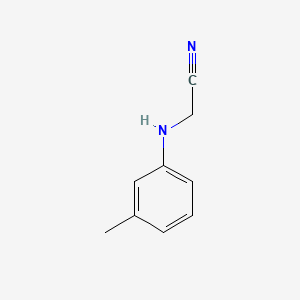
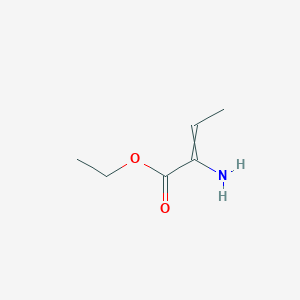

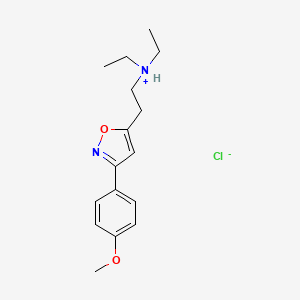

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
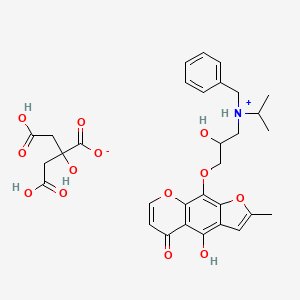
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
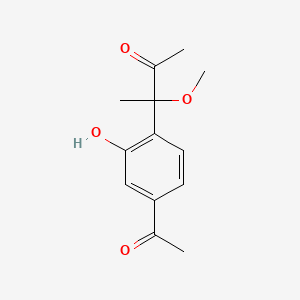
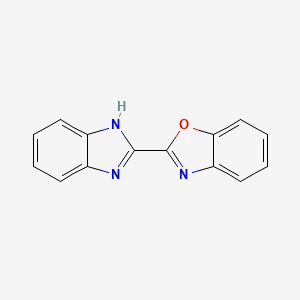

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

